molecular formula C20H21NO3 B1664654 2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione CAS No. 105624-86-0

2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione

Cat. No. B1664654
M. Wt: 323.4 g/mol
InChI Key: LAKWINYVWJPHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diisopropylphenyl” is a substituent introduced to diaryl bismuth chemistry . It’s also a part of the structure of 2,6-Diisopropylphenyl isocyanate .


Synthesis Analysis

The synthesis of “2,6-Diisopropylphenyl” compounds involves various methods. For instance, Dipp2BiBr, a 2,6-Diisopropylphenyl compound, was prepared by a Grignard reaction .


Molecular Structure Analysis

The molecular structure of “2,6-Diisopropylphenyl” compounds can be analyzed using various techniques such as single crystal X-ray diffraction analysis, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

“2,6-Diisopropylphenyl” compounds have been used in various chemical reactions. For example, 2,6-Diisopropylphenyl azide was used in α-emitting molecule synthesis that can selectively target the acrolein of cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Diisopropylphenyl” compounds can be analyzed using various techniques. For instance, the boiling point, melting point, and density of 2,6-Diisopropylphenyl isocyanate were determined .

Scientific Research Applications

Chemical Structure and Derivatives

  • Naphthoquinone derivatives, such as 7-Methyljuglone, have been extensively studied for their pharmacological activities. 7-Methyljuglone is a biologically active naphthoquinone with reported antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The compound's hemi-synthesis and pharmacological data are well-documented, indicating its potential as a starting point for future research and valorization accomplishments (Mbaveng & Kuete, 2014).
  • Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, similar in structure to the queried compound, exhibit a range of biological activities including antimicrobial, anticancer, and antifungal effects. These compounds are significant in the development of potent lead compounds with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Pharmacokinetic and Pharmacodynamic Properties

  • Fospropofol disodium, a prodrug of propofol which shares a part of the chemical name with the queried compound (2,6-diisopropylphenol), has been studied extensively. It is licensed for monitored anesthetic care sedation. The review describes published study results of fospropofol concerning its pharmacokinetics/pharmacodynamics, drug safety, tolerability, and side effects (Fechner, Ihmsen, Jeleazcov, & Schüttler, 2009).

Potential Therapeutic Applications

  • Luteolin, a flavonoid structurally related to the queried compound, exhibits strong anti-inflammatory activity in vitro and in vivo. Its derivatives have also shown anti-inflammatory activity. The paper discusses the mechanisms at the molecular level and suggests the potential for developing luteolin into an anti-inflammatory drug (Aziz, Kim, & Cho, 2018).

Safety And Hazards

Safety data sheets provide information on the potential hazards of “2,6-Diisopropylphenyl” compounds. For instance, 2,6-Diisopropylphenyl isocyanate is harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Future Directions

The future directions for “2,6-Diisopropylphenyl” compounds could involve their use in various fields such as medicine, due to their potential in targeted α-particle therapy , and in the synthesis of more complex organic compounds .

properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-5-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22)10-17(16)20(21)24/h5-12,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKWINYVWJPHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046970
Record name 2-(2,6-Diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione

CAS RN

105624-86-0
Record name 2-[2,6-Bis(1-methylethyl)phenyl]-5-hydroxy-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105624-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5Hpp-33
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105624860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-Diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5HPP-33
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SZ69PBV5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione
Reactant of Route 5
2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione
Reactant of Route 6
2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione

Citations

For This Compound
2
Citations
N Neerathilingam, S Prabhu… - Organic & Biomolecular …, 2023 - pubs.rsc.org
Electrochemical synthesis of phthalimides from o-phthalaldehyde and amines via tandem cyclocondensation and α-C–H oxygenation of isoindolinone was achieved. The α-C–H …
Number of citations: 3 pubs.rsc.org
K Lou, Y Yao, AT Hoye, MJ James… - Journal of medicinal …, 2014 - ACS Publications
Microtubule (MT) stabilizing drugs hold promise as potential treatments for Alzheimer’s disease (AD) and related tauopathies. However, thus far epothilone D has been the only brain-…
Number of citations: 98 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.